molecular formula C17H17N3O2 B4170166 5-({[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

5-({[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B4170166
M. Wt: 295.34 g/mol
InChI Key: HZRIOCJUOAJUNZ-UHFFFAOYSA-N
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Description

5-({[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-({[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can be achieved through several synthetic routes. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes. Reagents such as 1,1’-carbonyldiimidazole, phosgene, and triphosgene are often used in this process . Another approach involves the transformation of benzimidazolium salts, which can be achieved through ring opening and unusual C–O bond cleavage of an alkoxide .

Industrial Production Methods: Industrial production of benzimidazoles, including this compound, typically involves large-scale cyclocarbonylation reactions. These processes require precisely controlled reaction conditions, high temperatures, and long reaction times. Catalysts such as CO2 with [DBUH][AcO], CO2 with tungstates, and CO with Pd(OAc)2 are used to enhance the efficiency and yield of the reactions .

Chemical Reactions Analysis

Types of Reactions: 5-({[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alkoxides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-({[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has numerous applications in scientific research. In chemistry, it serves as an intermediate for synthesizing more complex molecules. In biology and medicine, benzimidazole derivatives are known for their antibacterial, antifungal, and antitumor activities . This compound may also be used in the development of new pharmaceuticals targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 5-({[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can inhibit enzyme activity by binding to the active site, while the allyloxybenzyl group may enhance binding affinity and specificity . This compound’s effects on cellular pathways can lead to various biological outcomes, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Properties

IUPAC Name

5-[(2-prop-2-enoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-9-22-16-6-4-3-5-12(16)11-18-13-7-8-14-15(10-13)20-17(21)19-14/h2-8,10,18H,1,9,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRIOCJUOAJUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802818
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 2
Reactant of Route 2
5-({[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 3
Reactant of Route 3
5-({[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 4
Reactant of Route 4
5-({[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 5
5-({[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 6
Reactant of Route 6
5-({[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

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